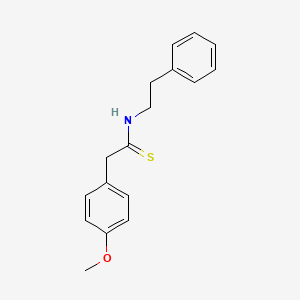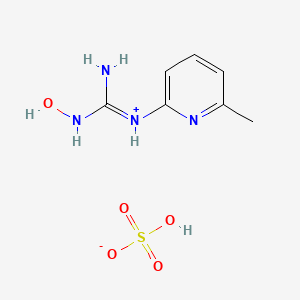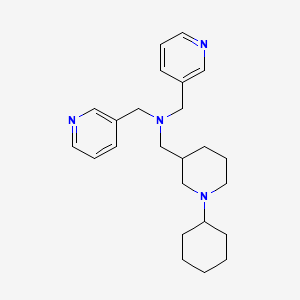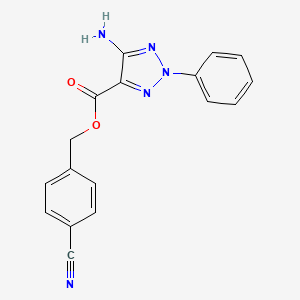
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide, also known as URB597, is a compound that has been extensively studied for its potential therapeutic applications. URB597 is a fatty acid amide hydrolase inhibitor, which means that it prevents the breakdown of endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body.
Mécanisme D'action
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide works by inhibiting the enzyme fatty acid amide hydrolase, which breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which can have a wide range of effects on the body. Endocannabinoids are involved in many physiological processes, including pain perception, mood regulation, and inflammation.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids, which can have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been shown to increase the levels of dopamine in the brain, which can have a positive effect on mood and motivation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has several advantages for lab experiments. It is a potent and selective inhibitor of fatty acid amide hydrolase, which makes it useful for studying the endocannabinoid system. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also relatively stable and can be stored for long periods of time. However, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide is also a controlled substance, which can make it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide. One potential direction is the development of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide analogs that are more water-soluble and have improved pharmacokinetic properties. Another direction is the study of 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide in combination with other drugs, such as opioids, to determine if it can enhance their analgesic effects. Additionally, 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide could be studied for its potential in the treatment of other disorders, such as anxiety and depression.
Méthodes De Synthèse
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process is complex and requires a high level of expertise in organic chemistry. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. 2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide has also been studied for its potential in the treatment of addiction, obesity, and neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-19-16-9-7-15(8-10-16)13-17(20)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODXWHXSSDPVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198755 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-methoxyphenyl)-N-(2-phenylethyl)ethanethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)




![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]tetrahydro-3-furancarboxamide](/img/structure/B6079952.png)
![2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6079957.png)
![N-{1-[1-(2,3,6-trifluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B6079963.png)

![3-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6079972.png)
